Ethyl (2E)-5-(tert-butoxycarbonylamino)5-methylhex-2-enoate
Description
Ethyl (2E)-5-(tert-butoxycarbonylamino)-5-methylhex-2-enoate is a specialized organic compound featuring a conjugated α,β-unsaturated ester backbone and a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position. This structure renders it a critical intermediate in peptide synthesis and medicinal chemistry, where the Boc group safeguards the amine during reactions . Its synthesis involves Wittig-type reactions using triethylphosphonoacetate and potassium tert-butoxide, followed by purification via silica gel chromatography . Key spectral data include:
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
ethyl (E)-5-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]hex-2-enoate |
InChI |
InChI=1S/C14H25NO4/c1-7-18-11(16)9-8-10-14(5,6)15-12(17)19-13(2,3)4/h8-9H,7,10H2,1-6H3,(H,15,17)/b9-8+ |
InChI Key |
FEMLEJLXNKJPFL-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CC(C)(C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CCC(C)(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Route A: Synthesis via Amino Acid Derivatives
Step 1: Synthesis of the amino acid precursor
- Begin with L-methylhistidine or similar amino acids, which are commercially available or synthesized via standard peptide coupling methods.
- Protect the amino group with tert-butoxycarbonyl using Boc anhydride in the presence of a base such as triethylamine, yielding Boc-protected amino acids .
Step 2: Formation of the conjugated ester
- Convert the amino acid to its corresponding ester via Fischer esterification with ethanol and catalytic acid (e.g., sulfuric acid).
- Alternatively, use DCC (Dicyclohexylcarbodiimide) coupling with ethanol to obtain the ethyl ester.
Step 2: Introduction of the amino group with Boc protection
- Convert the ester to the corresponding amino acid derivative via aminolysis with ammonia or primary amines, followed by Boc protection.
- Alternatively, perform a nucleophilic substitution at the appropriate position on the ester or acid precursor with tert-butoxycarbonyl anhydride .
Step 3: Selective double bond formation
- Use Wittig or Horner–Wadsworth–Emmons reactions with suitable phosphonium or phosphonate reagents to install the (2E) double bond.
- Conditions such as low temperature and the use of stabilized reagents favor the trans configuration.
- Recent syntheses of conjugated esters with amino protections have demonstrated that the Wittig reaction, when performed with stabilized ylides at low temperatures, reliably yields the (2E) isomer with high stereoselectivity.
Specific Reaction Conditions and Data
Notes on Stereoselectivity and Optimization
- The (2E) configuration of the double bond is critical for biological activity and is best achieved via stabilized Wittig reagents under low-temperature conditions.
- Boc protection is stable under various reaction conditions but should be introduced early to prevent side reactions.
- Esterification can be optimized by choosing the appropriate acid and catalyst to maximize yield and minimize by-products.
Summary of Research Findings
- Chemoenzymatic methods have been explored for amino acid derivatives, but chemical synthesis remains the most reliable for complex conjugated esters.
- Wittig and Horner–Wadsworth–Emmons reactions are proven to provide high stereoselectivity for (2E) double bonds.
- The combination of esterification, selective double bond formation, and Boc protection enables scalable and efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methyl-2-hexenoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The double bond in the hexenoic acid chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Trifluoroacetic acid (TFA) is often used for the deprotection of the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the double bond can yield epoxides or diols, while reduction of the ester group results in the corresponding alcohol.
Scientific Research Applications
(E)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methyl-2-hexenoic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methyl-2-hexenoic Acid Ethyl Ester involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical pathways. The double bond in the hexenoic acid chain can also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Ethyl 5-Methylhex-2-enoate
Molecular Formula : C₉H₁₆O₂
Molecular Weight : 156.225 g/mol
Key Differences :
- Lacks the Boc-protected amino group at position 5.
- Simpler structure with a single methyl substituent at position 5.
Applications : Primarily a flavor/fragrance component or synthetic building block due to its unfunctionalized ester .
| Parameter | Ethyl (2E)-5-(tert-Butoxycarbonylamino)-5-methylhex-2-enoate | Ethyl 5-Methylhex-2-enoate |
|---|---|---|
| Molecular Formula | C₁₃H₂₃NO₄ (estimated) | C₉H₁₆O₂ |
| Molecular Weight | ~257 g/mol (estimated) | 156.225 g/mol |
| Functional Groups | Boc-protected amine, α,β-unsaturated ester | α,β-unsaturated ester |
| Spectral Markers | 1.46 ppm (tert-butyl), 5.88 ppm (alkene) | Absence of Boc-related NMR |
Ethyl 5-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate
Molecular Formula : C₁₁H₁₇N₃O₅
Molecular Weight : 271.270 g/mol
Key Differences :
- Contains a 1,2,4-oxadiazole ring instead of a linear hex-2-enoate chain.
- The Boc group is attached to a methylene spacer on the heterocycle.
Applications : Likely used in drug discovery due to oxadiazole’s role as a bioisostere for carboxylic acids or amides .
| Parameter | Ethyl (2E)-5-(tert-Butoxycarbonylamino)-5-methylhex-2-enoate | Ethyl 5-((tert-Boc-amino)methyl)-1,2,4-oxadiazole-3-carboxylate |
|---|---|---|
| Backbone | Linear α,β-unsaturated ester | Heterocyclic (1,2,4-oxadiazole) |
| Polarity | Moderate (ester + Boc group) | Higher (heterocycle + polar substituents) |
| Synthetic Utility | Peptide intermediate | Medicinal chemistry scaffold |
(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium
Key Differences :
- Originally misassigned as a hexylide derivative; corrected to a pentylide chain .
- Features dual protecting groups (Benzyloxycarbonyl and Boc), enabling orthogonal deprotection strategies. Applications: Advanced intermediates in stereoselective synthesis, particularly for β-lactams or amino acid derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing Ethyl (2E)-5-(tert-butoxycarbonylamino)-5-methylhex-2-enoate with high stereochemical purity?
- Methodology : The compound can be synthesized via HBTU-mediated conjugate addition reactions, which ensure stereochemical control. For example, (S,E)-Ethyl 4-(tert-butoxycarbonylamino)-5-methylhex-2-enoate was prepared using HBTU activation, yielding 90% with defined stereochemistry (confirmed by NMR and X-ray crystallography). Reaction conditions (e.g., solvent, temperature) and chiral auxiliaries should be optimized to minimize racemization .
- Purification : Column chromatography (e.g., silica gel with pentane/Et₂O) is critical for isolating the product .
Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?
- 1H/13C NMR : Key for identifying olefinic protons (e.g., δ 6.83 ppm for the α,β-unsaturated ester) and tert-butoxycarbonyl (Boc) groups (δ 1.42 ppm). Coupling constants (e.g., J = 15.8 Hz for E-configuration) validate stereochemistry .
- X-ray Crystallography : SHELXL refinement (e.g., using anisotropic displacement parameters) resolves bond lengths and angles, confirming the (2E)-configuration .
Q. How can researchers assess the stability of the Boc-protected amino group under varying reaction conditions?
- Stability Tests : Monitor deprotection via TLC or HPLC under acidic (e.g., TFA), basic (e.g., NaOH), or thermal conditions. The Boc group is stable in neutral/weakly acidic environments but cleaves under strong acids .
- Storage : Store at -20°C in inert atmospheres to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can discrepancies between X-ray crystallographic data and NMR-derived structural models be resolved?
- Cross-Validation : Use SHELXL’s refinement tools (e.g., TWIN commands for twinned crystals) to reconcile electron density maps with NMR data. For example, anisotropic refinement of the α,β-unsaturated ester moiety can resolve bond-length ambiguities .
- DFT Calculations : Compare experimental NMR shifts (e.g., 13C δ 166.3 ppm for the ester carbonyl) with computed values to validate the equilibrium geometry .
Q. What strategies enable enantioselective synthesis of a single enantiomer for biological studies?
- Chiral Catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) during conjugate additions to induce enantioselectivity.
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to achieve >99% ee .
Q. How can computational methods predict the compound’s reactivity in further derivatization (e.g., peptide coupling)?
- DFT/Molecular Dynamics : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the α,β-unsaturated ester is electrophilic, enabling Michael additions .
- Docking Studies : Model interactions with enzymes (e.g., proteases) to design targeted inhibitors .
Q. What experimental designs mitigate premature Boc deprotection during multi-step syntheses?
- Orthogonal Protection : Pair the Boc group with acid-labile protecting groups (e.g., trityl) to allow sequential deprotection.
- Mild Conditions : Use buffered solutions (pH 6–7) during reactions to preserve the Boc group .
Q. How do synthetic routes for Ethyl (2E)-5-(tert-butoxycarbonylamino)-5-methylhex-2-enoate compare in scalability and stereocontrol?
- Wittig vs. Conjugate Addition : Wittig reactions (e.g., using ethyl (triphenylphosphoranylidene)acetate) offer high yields but limited stereocontrol. In contrast, HBTU-mediated methods provide better stereoselectivity but require careful solvent optimization .
- Throughput : Automated crystallization screening (e.g., via SHELXC/SHELXD pipelines) accelerates structural validation for high-throughput studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
